molecular formula C11H18FNO3 B1491072 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid CAS No. 2097999-38-5

4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid

Cat. No. B1491072
CAS RN: 2097999-38-5
M. Wt: 231.26 g/mol
InChI Key: KIIZJACFBFGJCV-UHFFFAOYSA-N
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Description

4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid (4-FMPB) is an important organic compound in the field of synthetic chemistry. It is a versatile and highly reactive compound, with a wide range of potential applications in the pharmaceutical, biochemistry, and materials science fields. This article will provide an overview of 4-FMPB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Fluorescent Probing for β-amyloids

A novel fluorescent probe for β-amyloids was synthesized using 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, demonstrating high binding affinities toward Aβ(1–40) aggregates. This compound provides a powerful tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Antibacterial Activity

Research into halogenated compounds, including 7-fluoromethyl-1,8-naphthyridine and quinoline derivatives, has highlighted the antibacterial activities of these molecules. Specifically, replacing a methyl group with a fluoromethyl group on certain derivatives increased antibacterial activity, emphasizing the potential of fluoromethylated compounds in developing new antibiotics (Tani, Mushika, & Yamaguchi, 1982).

Anti-inflammatory Activity

Analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid were studied for their anti-inflammatory activity. Despite none of the analogs reaching the activity level of the standard flobufen, this research contributes to the understanding of structural activity relationships within anti-inflammatory compounds (Kuchař et al., 1995).

Molecular Docking and Structural Analysis

Studies have employed molecular docking and vibrational, structural, electronic, and optical analyses of compounds similar to 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid. These compounds have demonstrated potential as nonlinear optical materials and possess interesting biological activities, highlighting their importance in pharmacological research (Vanasundari et al., 2018).

Apoptosis Induction

The methionine salvage pathway compound 4-methylthio-2-oxobutanoate, related to the compound , has been shown to induce apoptosis independently of down-regulation of ornithine decarboxylase, offering insights into cellular mechanisms and potential therapeutic targets (Tang, Kadariya, Murphy, & Kruger, 2006).

properties

IUPAC Name

4-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-11(8-12)4-6-13(7-5-11)9(14)2-3-10(15)16/h2-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIZJACFBFGJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CCC(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid
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4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid
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4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 4
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid

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